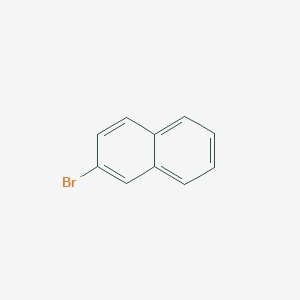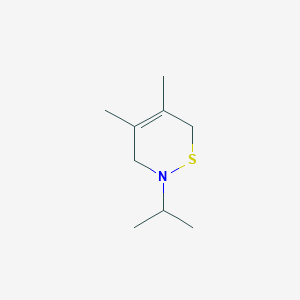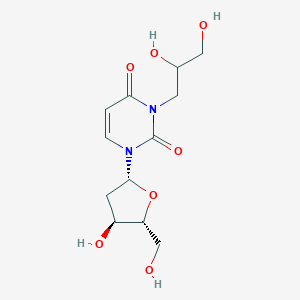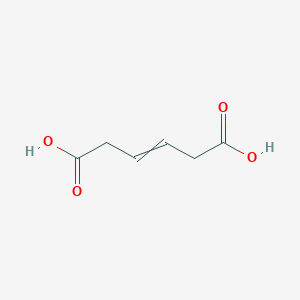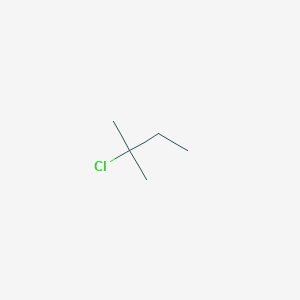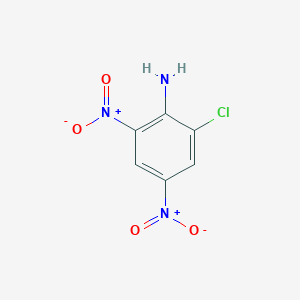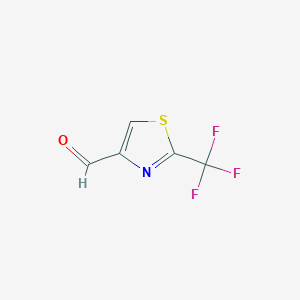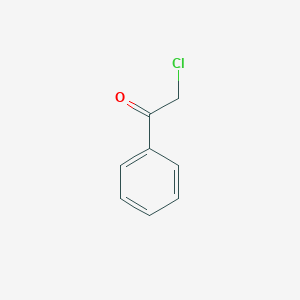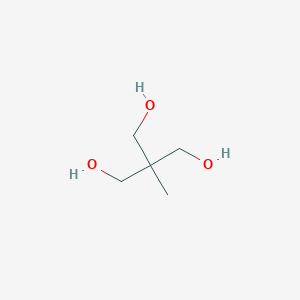
三羟甲基乙烷
描述
Trimethylolethane (TME) is an organic compound with the formula CH3C(CH2OH)3 . This colorless solid is a triol, containing three hydroxy functional groups . More specifically, it features three primary alcohol groups in a compact neopentyl structure .
Synthesis Analysis
TME is synthesized from n-propylaldehyde, an aqueous solution of formaldehyde, and an aqueous solution of sodium hydroxide through an aldol condensation reaction and Cannizzaro reaction . The optimum reaction conditions are: the condensation reaction temperature about 35 ℃, n (n-propylaldehyde) ∶n (formaldehyde) ∶n (sodium hydroxide)=1 ∶3.2 ∶1.05, the condensation reaction time 2 h; the Cannizzaro reaction temperature about 65 ℃, the conversion rate of TME 90% .
Molecular Structure Analysis
The Trimethylolethane molecule contains a total of 19 bond(s). There are 7 non-H bond(s), 3 rotatable bond(s), 3 hydroxyl group(s), and 3 primary alcohol(s) .
Chemical Reactions Analysis
Trimethylolethane is produced via a two-step process, starting with the condensation reaction of propionaldehyde with formaldehyde . The second step entails a Cannizzaro reaction .
Physical And Chemical Properties Analysis
Trimethylolethane has a molecular formula of C5H12O3, an average mass of 120.147 Da, and a monoisotopic mass of 120.078644 Da . It has a density of 1.22 g/mL .
科学研究应用
热容量和相变
三羟甲基乙烷(TME)在358.2K时表现出一级相变,具有显著的焓和熵变化,突显其在热应用中的潜力 (Suenaga, Matsuo, & Suga, 1990)。
水合物浆料中的减阻
当TME与表面活性剂一起用于水合物浆料时,显示出有效的减阻效果,对各种工业流体动力学过程至关重要 (Suzuki, Tateishi, & Komoda, 2010)。
流变特性
TME与水合物浆料中的表面活性剂的相互作用影响它们的流变特性,对于理解工业系统中的流动行为至关重要 (Suzuki et al., 2006)。
生物医学应用
类似于对苯二甲醛基-双三羟甲基乙烷的TME衍生物,用于开发酸可降解聚氨酯以进行控制药物释放,在生物医学应用中显示出潜力 (Huang et al., 2015)。
精炼和合成
研究集中在利用各种方法和催化剂精炼和合成TME,这对于其在不同领域的应用至关重要 (Yuan, 2009),(Hu, 2009)。
电催化剂促进
使用TME取代的聚氧钒酸盐用于促进基于铱的电催化剂进行高效的氢氧发生,对于能源相关应用至关重要 (Wu et al., 2021)。
相变材料用于隔热
研究TME作为隔热相变材料,有益于能源节约和热管理系统 (Wei et al., 2012)。
热分解特性
研究TME衍生物的热分解特性,如三硝基三羟甲基乙烷,对于了解其在含能材料中的行为至关重要 (Zhao, 1999)。
固体碱催化剂在合成中的应用
固体碱催化剂应用于TME合成,有助于清洁技术和可持续化学生产的进展 (Gao, 2009)。
三醇生产的清洁技术
开发TME生产的清洁技术强调化学制造中的环境可持续性 (Salmi et al., 1999)。
推进剂中的燃烧特性
数值模拟研究含有TME衍生物的推进剂的燃烧特性,对于推进剂设计中的安全性和效率至关重要 (Z. Feng-qi, 2006)。
生物降解性分析
对TME和类似化合物进行气相色谱分析以评估生物降解性,对环境影响研究至关重要 (Kaplan, Walsh, & Kaplan, 1982)。
微胶囊中的沉降和流动
对TME在微胶囊中的沉降和流动特性进行研究,为其在封装和输送过程中的应用提供见解 (Suzuki et al., 2019)。
安全和危害
Trimethylolethane is suspected of damaging fertility or the unborn child . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, and wearing protective gloves/protective clothing/eye protection/face protection .
未来方向
属性
IUPAC Name |
2-(hydroxymethyl)-2-methylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3/c1-5(2-6,3-7)4-8/h6-8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJQHYBHAIHNGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2026444 | |
| Record name | 2-(Hydroxymethyl)-2-methyl-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2026444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Colorless or white solid; [HSDB] | |
| Record name | 1,3-Propanediol, 2-(hydroxymethyl)-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,1-Tris(hydroxymethyl)ethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7878 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
283 °C, BP: 137 °C at 15 mm Hg | |
| Record name | 1,1,1-TRIS(HYDROXYMETHYL)ETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5217 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Miscible in water and ethanol; insoluble in diethyl ether and benzene; very soluble in acetic acid, Soluble in water and ethanol, In water, 140 g per 100 g at 25 °C | |
| Record name | 1,1,1-TRIS(HYDROXYMETHYL)ETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5217 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.210 g/cu cm at 20 °C | |
| Record name | 1,1,1-TRIS(HYDROXYMETHYL)ETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5217 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
1,1,1-Tris(hydroxymethyl)ethane | |
Color/Form |
White powder or needles from alcohol, Colorless crystals | |
CAS RN |
77-85-0 | |
| Record name | Trimethylolethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1-Tris(hydroxymethyl)ethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylolethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65581 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Propanediol, 2-(hydroxymethyl)-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(Hydroxymethyl)-2-methyl-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2026444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylidynetrimethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.968 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYLOLETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D10NYN23W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,1,1-TRIS(HYDROXYMETHYL)ETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5217 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
204 °C | |
| Record name | 1,1,1-TRIS(HYDROXYMETHYL)ETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5217 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

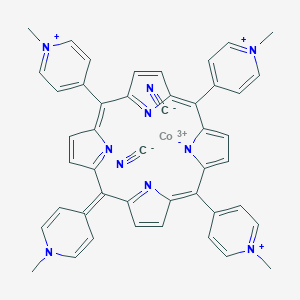
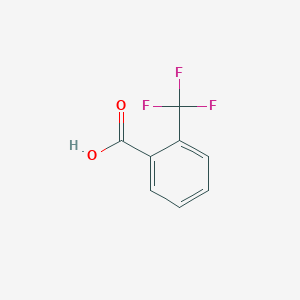
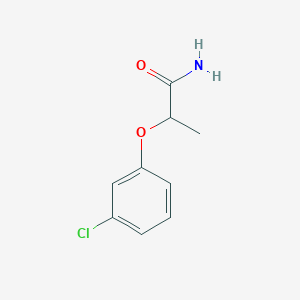
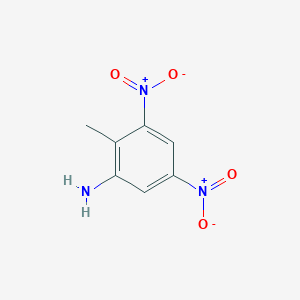
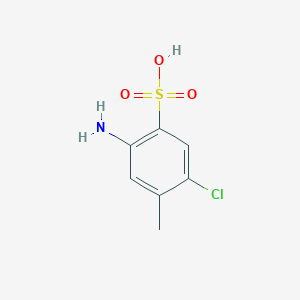
![benzyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate](/img/structure/B165277.png)
